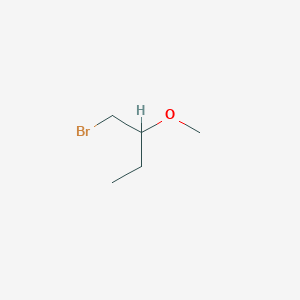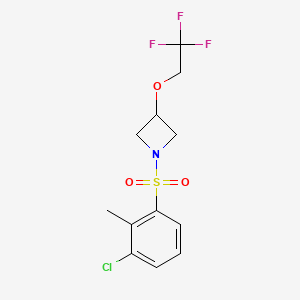
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C12H13ClF3NO3S and its molecular weight is 343.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
- Azetidine derivatives, including those related to 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, have been extensively studied for their structure-activity relationships. For instance, the synthesis and antiandrogen activity of various sulfone and sulfoxide derivatives have been explored, contributing to the development of potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Azetidine Synthesis Techniques
- Advances in azetidine synthesis, such as the development of a simple and mild procedure using (2-bromoethyl)sulfonium triflate, have enabled the creation of azetidine derivatives with broad applications in medicinal chemistry and drug development (Fritz, Moya, Unthank, McGarrigle, & Aggarwal, 2012).
Reactivity and Derivative Formation
- The reactivity of azetidinone derivatives, including chlorosulfonyl and arylthio derivatives, has been a subject of study. These investigations provide insights into the synthesis of various azetidine-based compounds, which can be utilized in the development of new therapeutic agents (Hirai, Matsuda, & Kishida, 1973).
Antimicrobial and Antitubercular Activities
- Azetidinone analogues have shown promise in antimicrobial and antitubercular activities, indicating their potential in addressing infectious diseases. Research into their synthesis and biological activity contributes to the ongoing search for novel antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Ring Expansion and Functionalization
- The study of ring expansion techniques, such as the conversion of α-hydroxyalkyl azetidines to pyrrolidines, enhances our understanding of synthesizing functionalized compounds. This knowledge is crucial in the design of new drugs and materials (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).
Antioxidant Activity
- Novel 4-Oxo-Azetidine derivatives have been synthesized and evaluated for their antioxidant activities, which is significant in the context of oxidative stress-related diseases (Madhavi & Rani, 2014).
Synthesis of Sulfonyl Azides
- The synthesis of sulfonyl azides, which are important for various chemical transformations, has been improved, thus facilitating the production of azetidine-related compounds for diverse applications (Widyan, 2021).
Regiospecific Ring Opening
- Research on the regiospecific ring opening of azetidines, particularly in the context of 1-alkyl-2-(trifluoromethyl)azetidines, has opened up new avenues for creating diverse α-(trifluoromethyl)amines, crucial in drug synthesis (Kenis, D’hooghe, Verniest, Dang Thi, The, Nguyen, & de Kimpe, 2012).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3S/c1-8-10(13)3-2-4-11(8)21(18,19)17-5-9(6-17)20-7-12(14,15)16/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOENZELMSSEZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
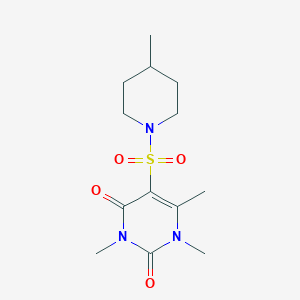
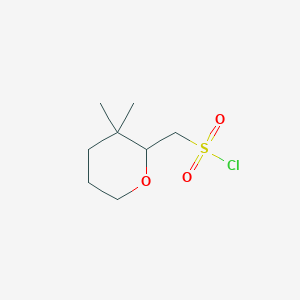
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)
![2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2419108.png)
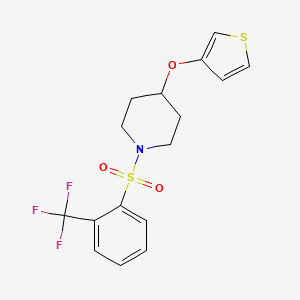
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)
![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)



![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)
